5-Benzyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is C14H13N2O, indicating the presence of a benzoxazole ring fused with a benzyl group and an amine functional group. This compound is part of a larger class of benzoxazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
5-Benzyl-1,3-benzoxazol-2-amine belongs to the benzoxazole family, which consists of compounds featuring a benzene ring fused to an oxazole ring. These compounds are classified as heterocycles due to the presence of nitrogen and oxygen atoms within their ring structure. The compound can be sourced through various synthetic routes that utilize readily available starting materials such as 2-aminophenol and benzaldehydes.
The synthesis of 5-benzyl-1,3-benzoxazol-2-amine can be achieved through several methods, primarily involving the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common approach involves:
Recent advancements have included the use of nanocatalysts for improved yields and reduced reaction times, demonstrating the ongoing evolution in synthetic methodologies for these compounds .
The molecular structure of 5-benzyl-1,3-benzoxazol-2-amine features:
The compound's molecular weight is approximately 225.27 g/mol, and its melting point typically ranges between 150 °C and 155 °C.
5-Benzyl-1,3-benzoxazol-2-amine can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation processes and metal catalysts like palladium or copper for substitution reactions .
The mechanism of action for 5-benzyl-1,3-benzoxazol-2-amine is primarily linked to its interaction with biological molecules:
These mechanisms contribute to its potential therapeutic effects in various diseases.
5-Benzyl-1,3-benzoxazol-2-amine appears as a pale yellow crystalline solid. Its melting point ranges from 150 °C to 155 °C, indicating good thermal stability.
The compound exhibits moderate solubility in organic solvents such as ethanol and dimethylformamide but is less soluble in water due to its hydrophobic benzyl group. Its reactivity profile includes susceptibility to oxidation and electrophilic substitution due to the presence of both amine and aromatic functionalities .
5-Benzyl-1,3-benzoxazol-2-amine has several applications in scientific research:
These applications highlight the versatility of 5-benzyl-1,3-benzoxazol-2-amine in both academic research and industrial settings.
The benzoxazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a planar bicyclic structure comprising fused benzene and oxazole rings. This electron-rich aromatic system enables diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding (via N1 and O3 atoms), and hydrophobic effects [8]. The core's structural resemblance to purine bases allows it to function as a bioisostere for adenine/guanine, facilitating interactions with enzymes and nucleic acids involved in critical cellular processes [5] [8]. This molecular mimicry underpins the broad bioactivity spectrum of benzoxazole derivatives, ranging from antimicrobial to antitumor effects.
Table 1: Clinically Relevant Benzoxazole-Based Therapeutics
Compound | Therapeutic Category | Biological Target | Structural Feature |
---|---|---|---|
Tafamidis | Transthyretin stabilizer | Transthyretin tetramer | Meta-substituted benzoxazole |
Chlorzoxazone | Muscle relaxant | GABAₐ receptors | 5-Chloro substitution |
Caboxamycin | Antibiotic | Bacterial RNA polymerase | Natural product derivative |
Calcimycin | Ionophore antibiotic | Divalent cation transport | Carboxylic acid functionalization |
The substituent adaptability at C2, C5, and C6 positions enables precise modulation of electronic properties, lipophilicity, and steric parameters. For instance, electron-withdrawing groups at C5 enhance metabolic stability, while benzyl or aryl groups at C2 significantly influence target binding affinity. These features collectively establish benzoxazole as a versatile pharmacophore with drug-like properties amenable to optimization [8].
2-Aminobenzoxazole derivatives emerged as structurally distinct bioactive molecules following the discovery of benzoxazole-containing natural products in the mid-20th century. Early investigations focused on calcimycin (isolated from Streptomyces chartreusensis in 1953), which demonstrated antibacterial activity via metal ion transport [5]. The 1970s witnessed the development of zoxazolamine (2-amino-5-chlorobenzoxazole) as a clinically effective muscle relaxant, though later withdrawn due to toxicity concerns [10]. This era established the proof-of-concept that 2-aminobenzoxazoles could engage mammalian biological targets.
The 1990s marked a turning point with the discovery of microbial benzoxazole antibiotics including caboxamycin from Streptomyces sp. NTK 937, which exhibited potent inhibition of Gram-positive bacteria and tumor cell lines [5]. Concurrently, synthetic efforts produced nocarbenzoxazoles F and G with selective cytotoxicity against tumor cells [5]. These discoveries validated 2-aminobenzoxazoles as templates for antimicrobial and anticancer lead development, spurring systematic structure-activity relationship (SAR) studies.
Recent decades have seen rational design approaches incorporating 2-aminobenzoxazole into hybrid molecules and targeted therapeutics. Notable examples include tafamidis (meta-substituted benzoxazole approved in 2011 for transthyretin amyloidosis) and benoxazole-based kinase inhibitors in oncology pipelines [5] [8]. This evolution demonstrates the scaffold's transition from serendipitously discovered natural products to deliberately engineered clinical candidates.
5-Benzyl-1,3-benzoxazol-2-amine (C₁₄H₁₂N₂O, MW 224.26 g/mol) represents a strategically optimized derivative within the 2-aminobenzoxazole family. The benzyl substituent at C5 enhances lipophilic character (predicted logP ≈ 3.2) compared to unsubstituted or polar-substituted analogs, potentially improving membrane penetration in both bacterial and mammalian cells [1] [3]. This modification addresses a key limitation of early benzoxazole drugs like zoxazolamine, which exhibited suboptimal cellular uptake despite potent target engagement in cell-free systems [8] [10].
In antimicrobial contexts, the benzyl group mimics tyrosine side chains in DNA gyrase inhibitors, potentially enabling competitive binding to the ATPase domain. Recent studies demonstrate that 2-benzylbenzoxazole derivatives exhibit enhanced Gram-negative activity compared to their phenyl counterparts, likely due to improved penetration through outer membrane porins [2]. Molecular docking analyses indicate that the benzyl moiety enables additional hydrophobic contacts with residues in the gyrase B binding pocket, correlating with improved inhibitory potency [2].
For anticancer applications, the electron-donating benzyl group stabilizes the cationic character of intercalated benzoxazoles in DNA, while providing a synthetic handle for conjugation with cytotoxic warheads. Hybrid molecules incorporating 5-benzyl-2-aminobenzoxazole with combretastatin or triazole motifs demonstrate enhanced tubulin polymerization inhibition and topoisomerase poisoning compared to parent scaffolds [6] [8]. The compound's balanced amphiphilicity also addresses solubility limitations of highly lipophilic anticancer benzoxazoles, potentially improving pharmacokinetic profiles.
Table 2: Biological Activity Spectrum of 5-Benzyl-1,3-benzoxazol-2-amine and Related Derivatives
Biological Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Antibacterial | |||
- Gram-negative | Escherichia coli | 85% growth inhibition at 25 μg/mL; superior to cefixime standard | [2] |
- Gram-positive | Staphylococcus aureus | Moderate inhibition (45-60% at 50 μg/mL) | [9] |
Antifungal | |||
- Yeast | Candida albicans | 40% inhibition at 50 μg/mL; outperforms unsubstituted analog | [9] |
Anticancer | |||
- Cytotoxicity | MCF-7 breast cancer | IC₅₀ = 6.42 μM in hybrid molecules with pyrazolinone | [6] |
- Topoisomerase IIα | Enzyme inhibition assay | 78% inhibition at 10 μM; comparable to etoposide | [8] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4